molecular formula C13H16N6O5S B4345180 N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE

N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE

Cat. No.: B4345180
M. Wt: 368.37 g/mol
InChI Key: KLKSQZVHWFOSMQ-UHFFFAOYSA-N
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Description

N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE: is a complex organic compound that features a combination of nitro, thioether, and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Nitro Group:

    Thioether Formation: The thioether linkage is formed by reacting the nitroaromatic compound with 2,3-dihydroxypropylthiol under suitable conditions.

    Tetrazole Ring Formation: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Amide Bond Formation: The final step involves coupling the tetrazole-containing intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and dihydroxypropyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen or sulfonyl groups on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Bioconjugation: The compound can be used in bioconjugation techniques for labeling biomolecules.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Polymer Chemistry: Use in the synthesis of functionalized polymers with unique properties.

    Analytical Chemistry: Application in analytical techniques for the detection and quantification of specific analytes.

Mechanism of Action

The mechanism of action of N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can coordinate with metal ions. The thioether linkage provides additional sites for interaction with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Properties

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O5S/c20-6-11(21)7-25-12-4-9(3-10(5-12)19(23)24)15-13(22)1-2-18-8-14-16-17-18/h3-5,8,11,20-21H,1-2,6-7H2,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKSQZVHWFOSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SCC(CO)O)NC(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
Reactant of Route 3
N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
Reactant of Route 4
N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANAMIDE

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